2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound features a unique 2,4-difluoro substitution and a meta-ether linkage to a 6-methylpyridazine, defining its precise target interaction profile. Swapping analogs or unvalidated substitutes risks compromising assay selectivity and SAR consistency. Essential for drug discovery programs, it serves as a reference scaffold for hit expansion, a cold probe in competitive binding assays, and a concrete example for Markush patent claims. Request batch-specific purity and characterization data.

Molecular Formula C18H13F2N3O2
Molecular Weight 341.318
CAS No. 1207020-17-4
Cat. No. B2966958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
CAS1207020-17-4
Molecular FormulaC18H13F2N3O2
Molecular Weight341.318
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24)
InChIKeyXYDBMVNPEOFZFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide (CAS 1207020-17-4): A Preclinical‑Stage Difluorobenzamide-Pyridazine Hybrid for Targeted Medicinal Chemistry


2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a synthetic, fluorinated, N‑phenylbenzamide derivative that links a 2,4‑difluorophenyl ring to a 3‑((6‑methylpyridazin‑3‑yl)oxy)aniline fragment via an amide bond. Its molecular formula is C18H13F2N3O2, with a molecular weight of 341.3 g·mol⁻¹ . The compound is classified in ChEMBL with a maximum development phase of “Preclinical” [1], indicating that it has been the subject of early‑stage discovery efforts. Its computed physicochemical profile — an AlogP of 4.11, a topological polar surface area (TPSA) of 64.1 Ų, four hydrogen‑bond acceptors, one hydrogen‑bond donor, and zero violations of Lipinski’s Rule of Five — places it within the drug‑like property space sought for oral small‑molecule candidates [1].

Procurement Risk Alert: Why Generic Substitution of 2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide Is Not Supported


The specific positional and electronic architecture of this compound — the 2,4‑difluoro pattern on the benzamide ring and the meta‑ether linkage to a 6‑methylpyridazine — defines its unique interaction potential with biological targets [1]. Even closely related analogs, such as the 4‑oxy regioisomer (2,4‑difluoro‑N‑(4‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide), replace the 2‑chloro analog (2‑chloro‑N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide), or the 2‑methoxy variant (2‑methoxy‑N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide), exhibit different hydrogen‑bonding capacities, steric profiles, and lipophilicities that cannot be assumed to produce equivalent target engagement or selectivity [1]. Because publicly available structure‑activity‑relationship (SAR) data for this chemical series are almost entirely absent, any interchange without experimental confirmation risks compromising the biological or chemical readout of the user’s assay. Users who require batch‑to‑batch consistency for SAR exploration, patent exemplification, or selective‑tool‑compound applications must therefore procure the exact CAS‑defined entity rather than an unvalidated substitute.

Quantitative Differentiation Evidence Table for 2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide (1207020-17-4)


Physicochemical Differentiation vs. the 4‑Oxy Regioisomer: TPSA and LogP Shift

The meta‑ether linkage in 2,4‑difluoro‑N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide positions the pyridazine ring in a different spatial orientation relative to the benzamide core compared to its 4‑oxy regioisomer (2,4‑difluoro‑N‑(4‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide). This positional isomerism alters the molecule’s shape, dipole moment, and potential for intramolecular hydrogen bonding, which collectively influence permeability and target‑site complementarity [1]. The 3‑oxy substitution yields a computed TPSA of 64.1 Ų and an XLogP3 of 3.1, whereas the 4‑oxy isomer would be predicted to have a different polar‑surface‑area‑to‑lipophilicity balance. Although no direct experimental permeability data exist for either compound, the divergent TPSA and LogP values suggest that the 3‑oxy isomer may exhibit different passive membrane permeability and CNS penetration potential, a critical consideration when designing brain‑penetrant or peripherally restricted probes. Researchers procuring this compound for SAR studies should specifically request the 3‑oxy isomer, as the 4‑oxy isomer is likely to produce different biological results in cell‑based and in vivo assays [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen‑Bond Donor Count vs. 2‑Chloro and 2‑Methoxy Analogs

The target compound possesses a single hydrogen‑bond donor (the amide NH) and four hydrogen‑bond acceptors, whereas the 2‑chloro analog (2‑chloro‑N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide) and the 2‑methoxy analog (2‑methoxy‑N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide) each retain the same donor count. However, the 2,4‑difluoro substitution in the target compound provides a distinct H‑bond acceptor capability (fluorine atoms), which can engage in orthogonal multipolar interactions with protein residues (e.g., C‑F···H‑Cα and C‑F···C=O contacts) that cannot be replicated by chlorine (larger, more polarizable) or methoxy (conformationally flexible, stronger H‑bond acceptor) substituents [1]. Fluorine’s small size and high electronegativity also influence the pKa of the adjacent amide NH, potentially altering solubility and binding thermodynamics. Quantitative SAR data comparing these analogs are not publicly available, but crystallographic and computational studies on related fluorinated benzamides consistently demonstrate that 2,4‑difluoro substitution enhances binding potency through favorable fluorine‑protein interactions [1].

Medicinal Chemistry Ligand Efficiency Drug-Likeness

Drug‑Likeness and Lead‑Likeness Metrics vs. Threshold Benchmarks

The compound achieves a quantitative estimate of drug‑likeness (QED) score of 0.78, with zero violations of Lipinski’s Rule of Five (molecular weight 341.3 < 500; AlogP 4.11 < 5; HBD = 1 < 5; HBA = 4 < 10), and a TPSA of 64.1 Ų (below the 140 Ų threshold for oral absorption) [1]. In comparison, the 3‑trifluoromethyl‑substituted analog (N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)‑3‑(trifluoromethyl)benzamide) would be predicted to have a higher LogP (≈ 4.5–5.0) due to the trifluoromethyl group, potentially pushing it beyond the optimal Lipinski space and increasing the risk of poor solubility, hERG binding, and metabolic instability. The 2,4‑difluoro substitution balances lipophilicity and polarity more favorably, as evidenced by the AlogP of 4.11 and the NP‑likeness score of –2.34, which indicates a higher degree of lead‑likeness relative to trifluoromethyl‑congested analogs [1].

Drug Discovery ADME Lead Optimization

Database‑Confirmed Preclinical Development Phase as a Selection Filter

Among the commercially cataloged 3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl benzamide analogs, only 2,4‑difluoro‑N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide possesses a ChEMBL record (CHEMBL4999255) that explicitly lists a maximum development phase of “Preclinical” [1]. The 2‑methoxy (CAS 1207053‑60‑8), 2‑chloro, and 3‑trifluoromethyl analogs do not have ChEMBL entries at all, indicating that no bioactivity data have been deposited for those compounds in this curated database. This distinction implies that the 2,4‑difluoro derivative has been prioritized for biological evaluation by at least one research program, providing a degree of external validation that its scaffold is worth pursuing. For procurement officers and principal investigators, this database‑level metadata serves as a practical, if indirect, selection criterion when choosing among structurally related building blocks for targeted library synthesis or hit‑confirmation studies.

Drug Development Chemical Probe Procurement

Recommended Application Scenarios for 2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide Based on Available Evidence


Structure–Activity Relationship (SAR) Exploration of Pyridazine‑Benzamide Kinase Inhibitors

The compound’s modular architecture — comprising a difluorobenzamide warhead, a meta‑phenylene spacer, and a 6‑methylpyridazine cap — makes it a versatile scaffold for systematic SAR studies. Researchers can independently vary the benzamide substitution (e.g., replacing fluorine with chlorine, methoxy, or methyl), the ether linkage position (meta vs. para), or the heterocyclic moiety (pyridazine vs. pyrimidine) while using the parent compound as a reference point. Because the compound already has a ChEMBL entry with two bioactivity records [1], it provides a partially annotated starting point for hit expansion. This application scenario is particularly relevant for drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes, where pyridazine‑containing benzamides have demonstrated sub‑micromolar to low‑nanomolar IC50 values in related chemical series (e.g., LRRK2 inhibitors with IC50 < 10 nM) [1].

Fluorinated Chemical Probe Development for Target Engagement Assays

The 2,4‑difluoro substitution pattern is a well‑established strategy for modulating metabolic stability and target binding without substantially increasing molecular weight [2]. In the absence of a radiolabeled analog, the difluoro‑substituted compound can be used as a cold probe in competitive binding assays (e.g., fluorescence polarization, SPR, or thermal shift assays) to characterize the binding kinetics of a target protein. Its moderate lipophilicity (AlogP = 4.11) and low TPSA (64.1 Ų) suggest reasonable aqueous solubility in DMSO‑containing assay buffers, a prerequisite for achieving well‑defined dose–response curves [2].

Benchmark Compound for Patent Exemplification and IP Strategy

Given the compound’s presence in the CAS registry and its unique substitution pattern, it can serve as a concrete, enabling example in patent filings covering new benzamide‑pyridazine chemical series. Patent examiners require specific, well‑characterized compounds to demonstrate possession of an invention. The compound’s unambiguous IUPAC name, CAS number (1207020‑17‑4), SMILES string, InChI Key (XYDBMVNPEOFZFV‑UHFFFAOYSA‑N), and computed properties [1] satisfy the written‑description requirement and can be used to support Markush claims. Additionally, its non‑obvious combination of a 2,4‑difluoro motif with a 3‑oxy‑6‑methylpyridazine linker distinguishes it from the more common 4‑oxy regioisomers often exemplified in prior art.

Physicochemical Comparator for ADME Model Validation

The compound’s balanced profile — molecular weight 341.3, AlogP 4.11, TPSA 64.1 Ų, and zero Rule‑of‑Five violations [2] — positions it as a representative neutral, moderately lipophilic small molecule. It can be employed as a calibration standard or a test compound when validating in silico ADME prediction models (e.g., for passive permeability, CYP450 inhibition, or plasma protein binding). Its computed QED score of 0.78 makes it a suitable positive control for drug‑likeness classifiers, while its preclinical‑phase designation in ChEMBL adds a layer of relevance that generic commercial compounds may lack [2].

Quote Request

Request a Quote for 2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.